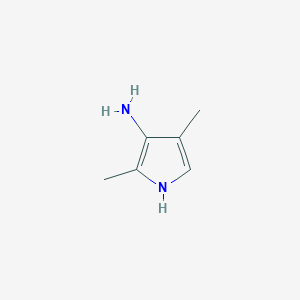

1H-Pyrrol-3-amine, 2,4-dimethyl-

Description

Significance of Aminopyrrole Scaffolds in Modern Organic Chemistry Research

The significance of aminopyrrole scaffolds in modern organic chemistry is underscored by their prevalence in medicinal chemistry and materials science. These structures are recognized as privileged scaffolds, meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to their investigation for a wide range of therapeutic applications.

Polyfunctional derivatives of 3-aminopyrroles, in particular, have been shown to exhibit a remarkable spectrum of biological activities, including antibacterial, antiviral, anticonvulsant, anti-inflammatory, analgesic, and antipyretic properties. researchgate.net Their ability to serve as building blocks for more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines (9-deazapurines), further enhances their value to synthetic chemists. researchgate.net The development of novel pyrrole (B145914) derivatives is also a key area of interest for treating multidrug-resistant pathogens.

The inherent electronic properties of the pyrrole ring, combined with the reactivity of the amine substituent, allow for a wide range of chemical modifications, enabling the fine-tuning of a molecule's steric and electronic properties to optimize its function. This has made aminopyrrole derivatives attractive targets in the quest for new drugs and advanced materials.

Historical Context and Evolution of Research on Substituted Pyrrole Amines

The journey into the world of pyrroles began in 1834 when it was first identified in coal tar. organic-chemistry.org However, it was the period around 1885 that marked a significant turning point in pyrrole chemistry, with several chemists independently reporting effective synthetic routes to these heterocycles. organic-chemistry.org

Three classical named reactions laid the foundation for pyrrole synthesis and remain relevant to this day:

Paal-Knorr Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a substituted pyrrole. nih.govorganic-chemistry.org

Knorr Pyrrole Synthesis (1884): This reaction, also developed by Ludwig Knorr, synthesizes substituted pyrroles from an α-amino-ketone and a compound with an activated methylene (B1212753) group, such as a β-ketoester.

Hantzsch Pyrrole Synthesis (1890): Arthur Hantzsch developed this method, which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.

These foundational syntheses opened the door to the systematic exploration of pyrrole derivatives. Over the twentieth century, research expanded significantly, driven by the discovery of the pyrrole motif in essential natural products like heme and chlorophyll. nih.gov The evolution of synthetic methodologies has continued, with modern approaches focusing on greener, more efficient, and more versatile routes to access highly functionalized pyrroles. This includes the use of new catalysts and reaction conditions to improve yields and expand the scope of accessible structures. organic-chemistry.org Despite these advances, the synthesis of specific isomers, such as certain aminopyrroles, can remain challenging.

While the broader class of substituted pyrrole amines has been the subject of considerable research, specific information on 1H-Pyrrol-3-amine, 2,4-dimethyl- (CAS Number: 858448-36-9) is notably scarce in peer-reviewed scientific literature. The compound is available from commercial chemical suppliers, indicating its accessibility for research purposes. However, a detailed examination of its synthesis, specific chemical properties, and applications in advanced research has not been extensively published.

The potential utility of 1H-Pyrrol-3-amine, 2,4-dimethyl- can be inferred from the activities of structurally related compounds. For instance, various aminopyrrole derivatives serve as key intermediates in the synthesis of complex heterocyclic structures and have been investigated for their biological activity.

Table 1: Examples of Biological Activities of Aminopyrrole Derivatives

| Derivative Class | Biological Activity Investigated | Reference |

| Polyfunctional 3-Aminopyrroles | Antibacterial, Antiviral, Anticonvulsant, Anti-inflammatory | researchgate.net |

| 3-Aminopyrrolidine-2,5-diones | Anticonvulsant | nih.gov |

| Pyrrolo[3,2-d]pyrimidines (from 3-aminopyrroles) | Potential as 9-deazapurine analogs | researchgate.net |

This table is based on the activities of the broader class of aminopyrrole compounds, as specific research data for 1H-Pyrrol-3-amine, 2,4-dimethyl- is limited.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N2 |

|---|---|

Molecular Weight |

110.16 g/mol |

IUPAC Name |

2,4-dimethyl-1H-pyrrol-3-amine |

InChI |

InChI=1S/C6H10N2/c1-4-3-8-5(2)6(4)7/h3,8H,7H2,1-2H3 |

InChI Key |

IMNSKTAAUACXNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=C1N)C |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Investigations for 1h Pyrrol 3 Amine, 2,4 Dimethyl and Its Derivatives

Traditional and Contemporary Methods for the Synthesis of 3-Aminopyrroles

The synthesis of the 3-aminopyrrole core, a key structural motif in various biologically active compounds, has been achieved through several established and modern organic chemistry reactions. rsc.orgacs.org These methods provide pathways to variously substituted pyrroles, which are foundational in medicinal chemistry and materials science. researchgate.netnih.gov

Thorpe-Ziegler Cyclization Approaches to 3-Aminopyrroles

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of aliphatic dinitriles to form cyclic enamines, which can then be hydrolyzed to cyclic ketones. youtube.comwikipedia.orgchem-station.com This reaction is conceptually related to the Dieckmann condensation and is particularly effective for creating five- to eight-membered rings. wikipedia.orgchem-station.com

The mechanism begins with the deprotonation of an α-carbon to one of the nitrile groups by a strong base. mdpi.com The resulting carbanion then attacks the carbon of the other nitrile group within the same molecule, leading to an intramolecular cyclization. youtube.com The initial product is a cyclic imine, which tautomerizes to the more stable enamine. mdpi.comscribd.com It is this enamine tautomer that provides the amino group characteristic of aminopyrroles. For the synthesis of a 3-aminopyrrole, a suitably substituted dinitrile precursor is required that upon cyclization yields the five-membered pyrrole (B145914) ring with an amino group at the 3-position. The reaction is typically performed using strong bases like sodium ethoxide or sodium methylanilide. scribd.com

Table 1: Key Features of Thorpe-Ziegler Cyclization for Heterocycle Synthesis

| Feature | Description |

| Reaction Type | Intramolecular Condensation |

| Reactant | Dinitrile |

| Catalyst | Strong Base (e.g., NaOEt, NaNHPh) |

| Intermediate | Cyclic Imino-nitrile |

| Product | Cyclic β-Enaminonitrile |

| Application | Synthesis of 5- to 8-membered rings and macrocycles |

Knorr Pyrrole Synthesis and its Adaptations for Substituted Pyrroles

The Knorr pyrrole synthesis is a cornerstone reaction for creating substituted pyrroles, first reported by Ludwig Knorr in 1884. wikipedia.orgwikipedia.org The classic method involves the condensation of an α-aminoketone with a compound that has an electron-withdrawing group (such as a β-ketoester) adjacent to a carbonyl group. wikipedia.org A crucial aspect of this synthesis is that the α-aminoketones are highly reactive and prone to self-condensation, so they are typically prepared in situ. wikipedia.org A common method for this is the reduction of an α-oximino-ketone using a reducing agent like zinc dust in acetic acid. wikipedia.org

The mechanism proceeds through the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by cyclization and dehydration to yield the final aromatic pyrrole ring. wikipedia.org While the traditional Knorr synthesis does not directly produce 3-aminopyrroles, adaptations using modified starting materials can achieve this. For instance, employing a starting material that already contains a protected or masked amino group at the appropriate position on the β-ketoester or α-aminoketone backbone can lead to the desired 3-aminopyrrole structure after cyclization and subsequent deprotection.

A related and widely used method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions. wikipedia.orgorganic-chemistry.org This method is highly versatile for producing a wide array of N-substituted pyrroles. organic-chemistry.orgmdpi.com To synthesize a 3-aminopyrrole via the Paal-Knorr route, one would need to start with a 1,4-dicarbonyl compound that has a protected amino group at the C-2 or C-3 position.

Multicomponent Reactions (MCRs) for Pyrrole Amines

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, are highly efficient for generating molecular diversity. researchgate.netorientjchem.org Several MCRs have been developed for the synthesis of substituted pyrroles, including aminopyrroles. nih.govorganic-chemistry.org

One notable approach is a three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides, which yields highly functionalized 2-aminopyrroles. organic-chemistry.org The proposed mechanism involves the initial formation of a zwitterionic intermediate from the isocyanide and DMAD, which then adds to the imine. A subsequent acs.orgwikipedia.org-H shift leads to the aromatic pyrrole ring. organic-chemistry.org

The Ugi and Passerini reactions are prominent isocyanide-based MCRs that produce peptide-like structures. nih.govresearchgate.net While the classic versions produce α-acylaminocarboxamides (Ugi) and α-acyloxycarboxamides (Passerini), modified and interrupted versions of these reactions can lead to a wide variety of heterocyclic scaffolds. nih.govtechniques-ingenieur.frthieme-connect.de By choosing a bifunctional starting material, it is possible to intercept the reactive nitrilium ion intermediate, which is common to both reactions, to form different ring systems. nih.gov The synthesis of 3-aminopyrroles could be envisioned through a carefully designed Ugi or Passerini variation where one of the components contains a precursor to the pyrrole ring, and an intramolecular cyclization is triggered.

A four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, catalyzed by iodine, has also been reported to afford polysubstituted pyrroles in good yields. rsc.org

Solid-Phase Synthesis of 3-Aminopyrrole Analogues

Solid-phase synthesis offers a powerful platform for the parallel synthesis of compound libraries, which is valuable for drug discovery and chemical biology. acs.orgacs.org An efficient solid-phase strategy has been developed for the synthesis of 3-aminopyrrole-2,5-dicarboxylate analogues. acs.orgacs.orgnih.gov

This multi-step synthesis was performed on Wang resin and successfully produced a library of twenty-nine 2,3,5-trisubstituted pyrroles. acs.orgnih.gov The general scheme is outlined below:

Attachment to Resin: The synthesis begins by attaching (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt to Wang bromide resin. The PhF (9-(9-phenylfluorenyl)) group serves as a protecting group. acs.orgacs.org

Oxidation: The alcohol on the proline ring is then oxidized to produce a resin-bound 4-oxo-prolinate, which is the key precursor for the pyrrole. acs.orgacs.org

Pyrrole Formation and Diversification: The resin-bound precursor is treated with various secondary amines, which introduces the first point of diversity at the 3-position and facilitates the formation of the 3-aminopyrrole ring system. acs.orgacs.org

Further Diversification: The 2-position of the pyrrole is further diversified through acylation with trichloroacetyl chloride followed by a haloform-type reaction with primary amines. acs.orgacs.org

Cleavage: Finally, the synthesized 3-aminopyrrole-2,5-dicarboxylate analogues are cleaved from the resin using trifluoroacetic acid (TFA) or sodium methoxide. acs.orgacs.org

Table 2: Example of Solid-Phase Synthesis of a 3-Aminopyrrole Analogue Library

| Step | Reagents and Conditions | Purpose |

| 1. Loading | (2S,4R)-4-hydroxy-N-(PhF)proline cesium salt, Wang bromide resin, DMF | Attach starting material to solid support |

| 2. Oxidation | Dess-Martin periodinane, CH₂Cl₂ | Convert alcohol to ketone |

| 3. Amination/Cyclization | Secondary Amines (e.g., Morpholine, Piperidine) | Form 3-aminopyrrole ring and introduce R³ diversity |

| 4. Acylation | Trichloroacetyl chloride, DMAP, CH₂Cl₂ | Prepare for second diversification |

| 5. Haloform Reaction | Primary Amines (e.g., Benzylamine, Cyclohexylamine) | Introduce R² diversity |

| 6. Cleavage | TFA/H₂O or NaOMe/MeOH | Release final product from resin |

Novel Catalytic and Green Chemistry Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient synthetic methods. nih.govsemanticscholar.orgresearchgate.net These approaches often involve the use of non-toxic, inexpensive catalysts and milder reaction conditions.

Iodine-Catalyzed Cyclization and Amination

Molecular iodine has emerged as a versatile, inexpensive, and environmentally benign catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds like pyrroles. nih.govnih.gov Several iodine-catalyzed methods for pyrrole synthesis have been reported.

One such method is the direct, one-pot synthesis of 1,3,4-triarylpyrroles through an iodine-catalyzed cyclization of α-amino carbonyl compounds and aldehydes. organic-chemistry.org The reaction proceeds smoothly in good yields and tolerates a range of functional groups. The proposed mechanism is initiated by the reaction of the α-amino carbonyl compound with the aldehyde. The iodine likely facilitates the subsequent cyclization and aromatization steps to form the pyrrole ring. organic-chemistry.org

Another powerful strategy is an iodine-catalyzed four-component reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, which provides a straightforward, metal-free route to polysubstituted pyrroles. rsc.org The simplicity, low cost of the catalyst, and good yields make this an attractive method. rsc.org

Furthermore, iodine has been successfully used to catalyze the synthesis of novel pyrrole-bearing β-lactams from 3-amino β-lactams and 1,4-diketones. nih.govnih.gov These reactions can be performed at room temperature or under microwave irradiation, highlighting the efficiency and mildness of the catalytic system. nih.govmdpi.com An I(III)-catalyzed oxidative cyclization has also been developed to construct various heterocyclic scaffolds, including pyrroles, from substituted anilines. chemrxiv.org

Table 3: Comparison of Iodine-Catalyzed Pyrrole Syntheses

| Method | Components | Key Features |

| I₂-Catalyzed Cyclization | α-Amino Carbonyls, Aldehydes | Direct, one-pot synthesis of 1,3,4-triarylpyrroles. organic-chemistry.org |

| I₂-Catalyzed MCR | 1,3-Dicarbonyls, Amines, Aldehydes, Nitroalkanes | Metal-free, four-component synthesis of polysubstituted pyrroles. rsc.org |

| Paal-Knorr Variation | 3-Amino β-lactams, 2,5-Hexanedione | Mild conditions (room temp or microwave), synthesis of pyrrole-fused β-lactams. nih.gov |

Electro-Oxidative Annulation Methods for Pyrrole Derivatives

Electrochemical synthesis has emerged as a powerful and environmentally benign tool for the construction of complex organic molecules. In the context of pyrrole synthesis, electro-oxidative annulation methods offer a green alternative to traditional chemical oxidant-based approaches, often avoiding the need for transition-metal catalysts and harsh reaction conditions. nih.govrsc.org

A notable method involves the electro-oxidative intermolecular annulation of 1,3-dicarbonyl compounds and primary amines. nih.govacs.org This approach is significant as it utilizes readily available starting materials. The reaction proceeds through the in-situ formation of enamine intermediates, which then undergo dehydrocyclization to afford polysubstituted pyrroles. nih.gov This process is characterized by its practicality and the absence of harsh reagents. researchgate.net

Furthermore, a general protocol for synthesizing polysubstituted pyrroles has been established through the electro-oxidative annulation of amines with aldehydes or ketones in an undivided cell. rsc.org This external oxidant-free method can be scaled up to the gram level, and the resulting pyrrole products can undergo further functionalization. rsc.org The mechanism of these reactions often involves the generation of radical intermediates, facilitating C-C and C-N bond formation. rsc.org

Recent advancements have also demonstrated the synthesis of polysubstituted pyrroles from enamines via an electrochemical-oxidation-induced intermolecular annulation. researchgate.net This method, conducted in a simple undivided cell with sodium acetate (B1210297) as a facilitator, provides an environmentally friendly protocol for C-C bond cross-coupling and oxidative annulation with a broad substrate scope. researchgate.net

Aqueous Medium Synthesis with DABCO Catalysis for Substituted Pyrroles

The use of water as a solvent in organic synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. An efficient and convenient synthesis of substituted pyrroles has been developed utilizing 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in an aqueous medium. researchgate.netscirp.orgscirp.org This method involves the three-component reaction of phenacyl bromides, pentane-2,4-dione, and various amines. researchgate.netscirp.org

The reaction proceeds smoothly, and the use of DABCO significantly enhances the reaction rate and yield. scirp.org A 10 mol% loading of DABCO was found to be optimal for achieving maximum product conversion. scirp.org This protocol is applicable to a wide range of alkyl and aryl amines, as well as substituted phenacyl bromides, providing access to a diverse library of substituted pyrroles. researchgate.netscirp.orgscirp.org The aqueous medium not only makes the process more environmentally friendly but also simplifies the work-up procedure. scirp.org

The proposed mechanism suggests that pentane-2,4-dione first reacts with the amine to form an unsaturated amino ketone intermediate. scirp.org Concurrently, DABCO reacts with the phenacyl bromide to form a quaternary salt, which then reacts with the enamine intermediate, leading to the cyclized pyrrole product. scirp.org

Metal-Catalyzed Conversion Reactions for Pyrroles

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, and pyrroles are no exception. Various metals, including palladium, rhodium, ruthenium, and iron, have been employed to catalyze the formation of pyrrole rings. acs.orgacs.org

Palladium catalysts, in particular, have been instrumental in the regioselective arylation of pyrroles. acs.org Cross-coupling reactions of (pyrrolyl)zinc chloride with a range of aryl halides, including challenging aryl chlorides, can be achieved with low catalyst loadings under mild conditions using a palladium precatalyst and sterically demanding phosphine (B1218219) ligands. acs.org

Iron catalysis offers a more sustainable and cost-effective alternative. acs.org An air-stable, molecular iron(0) complex has been utilized for the synthesis of substituted pyrroles in a highly regiospecific manner. This methodology is broadly applicable and tolerates a variety of functional groups, allowing for the synthesis of C-2, C-3, and C-2 & C-4 substituted pyrroles. acs.org The proposed mechanism involves a hydrogen autotransfer process followed by a second oxidation and intramolecular dehydrative condensation. acs.org

Titanium-catalyzed intermolecular hydroaminations of (E/Z)-chloroenynes have also been developed, providing an efficient route to pyrroles. nih.gov This has led to a one-pot reaction for the regioselective preparation of fully substituted pyrroles from readily accessible α-haloalkynols. nih.gov Furthermore, gold-catalyzed cascade hydroamination/cyclization of α-amino ketones with alkynes offers a method with high regioselectivity and broad functional group tolerance. organic-chemistry.org

Precursor Design and Intermediate Chemistry in 1H-Pyrrol-3-amine Synthesis

The rational design of precursors and a thorough understanding of the chemistry of intermediates are crucial for the successful synthesis of target molecules like 1H-Pyrrol-3-amine, 2,4-dimethyl-.

Enaminonitrile Precursors in 3-Aminopyrrole Formation

Enaminonitriles are versatile and valuable precursors for the synthesis of 3-aminopyrroles. semanticscholar.orgznaturforsch.com The Thorpe-Ziegler cyclization of β,β-enaminonitriles is a key strategy in this regard. semanticscholar.orgznaturforsch.com This reaction typically involves the N-alkylation of an enaminonitrile with an α-haloketone in the presence of a base, followed by an intramolecular cyclization. semanticscholar.org

The nature of the substituent on the amino group of the enaminonitrile plays a significant role. Aryl substituents have been found to be particularly effective as they facilitate the formation of the N-anion required for alkylation and the subsequent carbanion formation necessary for cyclization onto the cyano group. semanticscholar.org For instance, 3-anilino-2-cyanoacrylonitrile can be effectively converted into 3-aminopyrrole derivatives by reaction with α-haloketones. semanticscholar.orgresearchgate.net The choice of base is also critical, with triethylamine (B128534) proving to be an effective alkaline reagent, leading to satisfactory yields of the desired 3-aminopyrrole derivatives. semanticscholar.org

Role of α-Haloketones in Pyrrole Cyclization Reactions

α-Haloketones are key building blocks in the synthesis of a wide variety of heterocyclic compounds, including pyrroles. nih.govmdpi.com Their utility stems from the presence of two adjacent electrophilic centers: the α-halocarbon and the carbonyl carbon. mdpi.com This dual reactivity allows for versatile bond-forming reactions.

In the context of 3-aminopyrrole synthesis from enaminonitriles, α-haloketones act as the alkylating agent, introducing the necessary carbon framework for the subsequent cyclization. semanticscholar.orgznaturforsch.com The reaction of an enaminonitrile with an α-haloketone, such as chloroacetone (B47974) or α-bromoacetophenone, under basic conditions leads to the formation of an intermediate that spontaneously cyclizes to the pyrrole ring. semanticscholar.org

Furthermore, α-haloketones are integral to other pyrrole syntheses. For example, in the multicomponent reaction for substituted pyrroles catalyzed by DABCO in an aqueous medium, phenacyl bromides (a type of α-haloketone) are one of the key starting materials. researchgate.netscirp.orgscirp.org The reactivity of the α-haloketone is crucial for the formation of the quaternary salt intermediate with DABCO, which then participates in the cyclization process. scirp.org

Construction of Pyrrole Ring Units with Multi-Compound Precursors

Multicomponent reactions (MCRs) have gained prominence as highly efficient and atom-economical methods for the synthesis of complex molecules like pyrroles from simple starting materials in a single step. bohrium.comorientjchem.org These reactions offer significant advantages in terms of convergence, productivity, and the generation of molecular diversity. organic-chemistry.org

Several MCRs have been developed for the synthesis of substituted pyrroles. A notable example is the three-component reaction of amines, 1,3-dicarbonyl compounds, and α,β-unsaturated aldehydes or ketones. researchgate.net Another powerful MCR involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and isocyanides to produce 2-aminopyrrole systems. organic-chemistry.org The mechanism of this reaction is believed to proceed through a 1,3-dipolar cycloaddition. organic-chemistry.org

The construction of the pyrrole ring can also be achieved through a one-pot, three-component reaction using nitro compounds, phenacyl bromides, and dialkyl acetylenedicarboxylates in the presence of indium metal as a catalyst in dilute aqueous hydrochloric acid. orientjchem.org This method proceeds at room temperature and provides access to polysubstituted pyrroles. orientjchem.org The proposed mechanism involves the reduction of the nitro compound to an amine, which then reacts with the other components in a cascade of reactions leading to the final pyrrole product. orientjchem.org

Stereochemical Control and Regioselectivity in Pyrrole Amine Synthesis

The precise control of substituent placement (regioselectivity) and the spatial arrangement of atoms (stereochemistry) are paramount in the synthesis of complex heterocyclic compounds such as 1H-Pyrrol-3-amine, 2,4-dimethyl-. The development of synthetic strategies that achieve high levels of both is a continuous focus of chemical research. This section explores key methodologies and mechanistic aspects that can be applied to the targeted synthesis of 2,4-dimethyl-1H-pyrrol-3-amine and its derivatives, ensuring the desired constitutional and spatial isomer is obtained.

Regioselective Synthesis Strategies

The challenge in synthesizing 2,4-dimethyl-1H-pyrrol-3-amine lies in the specific placement of the two methyl groups and the amine functionality on the pyrrole ring. Several established and emerging synthetic methods offer potential solutions to this regiochemical puzzle.

One of the most classical and versatile methods for pyrrole synthesis is the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgresearchgate.net For the synthesis of 1H-Pyrrol-3-amine, 2,4-dimethyl-, a potential precursor would be a 3-amino-2,4-dimethyl-1,4-dicarbonyl derivative. However, the synthesis of such a highly functionalized starting material can be complex. A more direct approach would be the use of a suitably substituted 1,4-dione that leads to the desired substitution pattern upon reaction with ammonia or a protected amine. The regiochemistry is inherently controlled by the structure of the 1,4-dicarbonyl precursor.

The Knorr pyrrole synthesis offers another powerful tool, typically involving the reaction of an α-amino ketone with a ketone. 123helpme.com To achieve the 2,4-dimethyl-3-amino substitution pattern, one could envision the reaction of an α-aminoketone with a β-ketoester, followed by further transformations. The careful choice of the starting ketone and α-amino ketone is crucial for directing the final substitution pattern. For instance, the condensation of an appropriate α-amino ketone with acetone (B3395972) could potentially lead to the desired 2,4-dimethylated pyrrole core.

More contemporary methods often employ directing groups to control the regioselectivity of C-H functionalization or cycloaddition reactions. For example, a directing group on the pyrrole nitrogen or at another position can guide the introduction of substituents to specific locations on the pyrrole ring. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, guided by a directing group, have been shown to be effective for the ortho-functionalization of 2-phenylpyrroles. wikipedia.orgorganic-chemistry.orgorgsyn.org While not directly applicable to the synthesis of the title compound from an unsubstituted pyrrole, the principle of using a directing group to control the position of incoming electrophiles or coupling partners is a key strategy in modern organic synthesis.

Cycloaddition reactions also provide a powerful means to construct the pyrrole ring with defined regiochemistry. The reaction of münchnones (1,3-oxazolium-5-olates) with enamines can be highly regioselective, with the substitution pattern of the enamine controlling the final arrangement of substituents on the pyrrole ring. researchgate.net This approach could be strategically employed to install the desired 2,4-dimethyl and 3-amino functionalities.

A summary of potential regioselective strategies is presented in the table below.

| Synthetic Strategy | Key Reactants | Control of Regioselectivity | Potential for 2,4-dimethyl-3-aminopyrrole |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Amine/Ammonia | Structure of the 1,4-dicarbonyl precursor dictates the final substitution pattern. | Requires a specifically substituted 1,4-dicarbonyl. |

| Knorr Pyrrole Synthesis | α-Amino ketone, Ketone/β-Ketoester | Choice of ketone and α-amino ketone reactants determines the substituent placement. | A plausible route depending on the availability of suitable starting materials. |

| Directed C-H Functionalization | Substituted Pyrrole with Directing Group | The directing group guides the position of new substituent introduction. | Applicable for the modification of a pre-formed pyrrole ring. |

| Cycloaddition Reactions | Münchnone, Enamine | The substitution pattern of the enamine controls the regiochemical outcome. | Offers a flexible approach to constructing the substituted pyrrole core. |

Stereochemical Control in Pyrrole Amine Synthesis

While 1H-Pyrrol-3-amine, 2,4-dimethyl- itself is not chiral, the introduction of an additional substituent or the use of the amine as a handle for further functionalization can create stereocenters. Therefore, the development of stereoselective synthetic methods is crucial for accessing enantiomerically pure pyrrole derivatives.

Asymmetric catalysis has emerged as the most powerful tool for achieving stereocontrol. Chiral catalysts can influence the formation of a new stereocenter during the reaction, leading to one enantiomer in excess. For instance, the asymmetric Paal-Knorr reaction has been developed to synthesize axially chiral arylpyrroles with high enantioselectivity. acs.org This is achieved through the use of a chiral phosphoric acid catalyst in combination with a Lewis acid. While this specific application leads to axial chirality, the underlying principle of using a chiral catalyst to control the stereochemical outcome of the cyclization step is broadly applicable.

The asymmetric aza-Friedel-Crafts reaction of pyrroles with imines, catalyzed by a chiral phosphoric acid, can lead to the formation of chiral aminomethylpyrroles with high enantioselectivity. acs.org This type of reaction could be adapted to introduce a chiral amino-containing substituent onto a pre-formed 2,4-dimethylpyrrole (B27635) core.

Furthermore, asymmetric C-H functionalization of pyrrole derivatives, such as dihydropyrroles, has been achieved using chiral rhodium catalysts, providing access to pyrrolidines with excellent control of stereochemistry. researchgate.net Subsequent aromatization could potentially yield chiral pyrroles.

In the absence of a chiral catalyst, substrate-controlled diastereoselective reactions can be employed. A chiral auxiliary attached to the starting material can direct the approach of a reagent, leading to the preferential formation of one diastereomer. This auxiliary can then be removed in a subsequent step. The synthesis of chiral 3,4-disubstituted pyrroles has been accomplished starting from L-amino acids, where the inherent chirality of the amino acid is used to control the stereochemistry of the final pyrrole product. researchgate.net

The following table summarizes key approaches to stereochemical control in the synthesis of chiral pyrrole amines.

| Strategy | Methodology | Source of Chirality | Applicability |

| Asymmetric Catalysis | Asymmetric Paal-Knorr Reaction | Chiral Phosphoric Acid Catalyst | Synthesis of axially chiral pyrroles. |

| Asymmetric Catalysis | Asymmetric Aza-Friedel-Crafts Reaction | Chiral Phosphoric Acid Catalyst | Introduction of chiral aminoalkyl groups. |

| Asymmetric Catalysis | Asymmetric C-H Functionalization | Chiral Rhodium Catalyst | Synthesis of chiral pyrrolidines, potential precursors to chiral pyrroles. |

| Substrate Control | Chiral Auxiliary | Chiral starting material (e.g., amino acid) | Transfer of chirality from the starting material to the product. |

Advanced Chemical Reactivity and Transformation Studies of 1h Pyrrol 3 Amine, 2,4 Dimethyl Derivatives

Nucleophilic Reactivity of the Amine Moiety in Substituted Pyrrole (B145914) Amines

The primary amine group at the C-3 position of the 2,4-dimethyl-1H-pyrrole ring is a key functional handle for molecular elaboration. Its reactivity is governed by the lone pair of electrons on the nitrogen atom, making it a potent nucleophile. The nucleophilicity generally follows the order of secondary amines > primary amines > ammonia (B1221849), a trend influenced by the electron-donating effects of alkyl groups. masterorganicchemistry.com However, steric hindrance can also play a significant role, with bulky amines showing reduced nucleophilicity. masterorganicchemistry.com

In the case of 1H-Pyrrol-3-amine, 2,4-dimethyl-, the amine moiety readily participates in a variety of nucleophilic substitution and addition reactions. Common transformations include acylation and alkylation, which serve to introduce diverse substituents.

Table 1: Representative Nucleophilic Reactions of the Amine Moiety

| Reaction Type | Reagent Example | Product Type | Significance |

| Acylation | Acetyl Chloride | N-(2,4-dimethyl-1H-pyrrol-3-yl)acetamide | Amide formation, useful for creating more complex structures or as a protecting group strategy. libretexts.org |

| Sulfonylation | Tosyl Chloride | N-(2,4-dimethyl-1H-pyrrol-3-yl)-4-methylbenzenesulfonamide | Sulfonamide synthesis, introducing functionalities for medicinal chemistry applications. |

| Alkylation | Methyl Iodide | N,N,2,4-tetramethyl-1H-pyrrol-3-amine | Synthesis of secondary and tertiary amines with altered biological and chemical properties. masterorganicchemistry.com |

| Paal-Knorr Reaction | 2,5-Hexanedione | 1-(2,4-dimethyl-1H-pyrrol-3-yl)-2,5-dimethyl-1H-pyrrole | Formation of N-substituted pyrroles, demonstrating the amine's ability to act as a primary amine in classic condensation reactions. mdpi.comresearchgate.net |

The nucleophilic character of the amine is crucial in the synthesis of fused heterocyclic systems. For instance, reaction with appropriate precursors can lead to the formation of pyrrolo[3,2-d]pyrimidines, which are of significant interest as 9-deazapurine analogs. researchgate.net

Electrophilic Aromatic Substitution on the Pyrrole Ring System

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). byjus.com The reaction typically proceeds via the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orgbyjus.com For pyrrole itself, substitution preferentially occurs at the C-2 (α) position due to the greater stabilization of the cationic intermediate compared to attack at the C-3 (β) position. quora.com

In 1H-Pyrrol-3-amine, 2,4-dimethyl-, the directing effects of the substituents must be considered. The amino group (-NH2) is a powerful activating group and is ortho-, para-directing. The two methyl groups (-CH3) are also activating and ortho-, para-directing. Given the substitution pattern, the only available position on the ring is C-5. The combined electron-donating effects of the amine and methyl groups strongly activate this position towards electrophilic attack.

Table 2: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent/Catalyst | Expected Major Product | Notes |

| Halogenation | Cl₂, FeCl₃ | 5-Chloro-2,4-dimethyl-1H-pyrrol-3-amine | Lewis acid catalysis activates the halogen, making it a more potent electrophile. masterorganicchemistry.com |

| Nitration | HNO₃/H₂SO₄ | 2,4-Dimethyl-5-nitro-1H-pyrrol-3-amine | The nitronium ion (NO₂⁺) is the active electrophile. byjus.commasterorganicchemistry.com Direct nitration can also be achieved with nitric acid/trifluoroacetic anhydride. researchgate.net |

| Sulfonation | SO₃/H₂SO₄ | 2,4-Dimethyl-3-amino-1H-pyrrole-5-sulfonic acid | Sulfonation is often a reversible process. byjus.com |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 3-Amino-5-acetyl-2,4-dimethyl-1H-pyrrole | This reaction introduces a ketone functionality onto the pyrrole ring. byjus.com |

It is important to note that under strongly acidic conditions, such as those used in nitration or sulfonation, the amino group can be protonated to form an ammonium (B1175870) salt (-NH₃⁺). This group is strongly deactivating and meta-directing, which would drastically alter the reactivity and regioselectivity of the substitution. libretexts.org

Oxidative and Reductive Transformations of Pyrrole Amines

The oxidative and reductive chemistry of pyrrole amines can target either the pyrrole ring or the amino functional group and its derivatives. The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, which can sometimes lead to polymerization or decomposition. However, controlled oxidation can yield functionalized products. For example, a tandem amination/oxidation sequence has been reported for the synthesis of functionalized pyrroles from secondary amine-tethered alkynes, where the final step involves dehydrogenation of a pyrrolidine (B122466) intermediate to furnish the aromatic pyrrole. nih.gov

Reductive transformations are also synthetically valuable. While the pyrrole ring itself is relatively resistant to reduction under standard conditions, functional groups attached to it can be readily transformed. Reductive amination, for instance, is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. organic-chemistry.org

Table 3: Potential Oxidative and Reductive Transformations

| Transformation | Starting Material Derivative | Reagent Example | Product |

| Oxidation | 2,4-Dimethyl-1H-pyrrol-3-amine | Mild Oxidizing Agent (e.g., Ag₂O) | Pyrrole oligomers or complex oxidized products |

| Reduction | 2,4-Dimethyl-5-nitro-1H-pyrrol-3-amine | H₂, Pd/C | 2,4-Dimethyl-1H-pyrrole-3,5-diamine |

| Reduction | 3-Azido-2,4-dimethyl-1H-pyrrole | LiAlH₄ or H₂, Pd/C | 2,4-Dimethyl-1H-pyrrol-3-amine |

| Reduction | 2,4-Dimethyl-1H-pyrrole-3-carbonitrile | LiAlH₄ or B₂H₆ | (2,4-Dimethyl-1H-pyrrol-3-yl)methanamine |

The reduction of a nitro group, introduced via electrophilic substitution, to a second amino group provides a route to pyrrole diamines. vanderbilt.edu Similarly, an azide (B81097) group, which can be introduced via nucleophilic substitution on a suitable precursor, can be reduced to the primary amine. vanderbilt.edu

Cycloaddition Reactions Involving Pyrrole Amine Scaffolds

Cycloaddition reactions are powerful tools for the construction of cyclic and polycyclic systems. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is one of the most important examples. libretexts.org Pyrroles are generally considered poor dienes in Diels-Alder reactions because their participation requires the disruption of their aromatic sextet. quora.comresearchgate.net Consequently, they are less reactive than dienes like furan. quora.com

However, the reactivity of pyrroles in cycloadditions can be influenced by substituents. N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with aryne intermediates to yield bridged-ring amines. nih.gov The reaction of pyrroles with highly reactive dienophiles can lead to the formation of cycloadducts. researchgate.net

For 1H-Pyrrol-3-amine, 2,4-dimethyl-, the pyrrole ring could potentially act as the 4π-electron component. The electron-donating nature of the amine and methyl substituents would increase the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene, potentially facilitating reaction with electron-deficient dienophiles (dienophiles with low-lying Lowest Unoccupied Molecular Orbitals, LUMO). These are known as Diels-Alder reactions with normal electron demand. libretexts.org

Table 4: Potential Cycloaddition Reactions

| Reaction Type | Reactant | Conditions | Product Type |

| [4+2] Cycloaddition (Diels-Alder) | Maleic anhydride | Thermal | Aza-bridged bicyclic adduct |

| [4+2] Cycloaddition (Diels-Alder) | Benzyne (from diaryliodonium salt) | Base (e.g., LiHMDS) | Bridged-ring amine |

| Dipolar Cycloaddition | Nitrile Oxide | Thermal | Fused heterocyclic system |

The reaction can be intermolecular or intramolecular. rsc.org Given the generally low dienophilic character of pyrroles, forcing conditions (high temperature or pressure) or the use of highly activated dienophiles may be necessary to achieve successful cycloaddition.

Functional Group Interconversions and Derivatization Strategies for 3-Aminopyrroles

Functional group interconversions (FGIs) are fundamental operations in organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.ukfiveable.me For 3-aminopyrroles, the amine group is a versatile starting point for a wide array of derivatizations.

One common strategy is the diazotization of the primary amine with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt. While often unstable, pyrrole diazonium salts can undergo subsequent reactions (e.g., Sandmeyer-type reactions) to introduce a variety of substituents such as halogens, cyano, or hydroxyl groups.

Another key strategy is the conversion of the amine into an amide, which can alter its electronic properties and serve as a protecting group. libretexts.org Furthermore, 3-aminopyrroles are valuable precursors for synthesizing fused heterocyclic systems. A notable example is the synthesis of 5H-pyrrolo[3,2-d]pyrimidines (9-deazapurines) from 3-aminopyrrole derivatives, which involves cyclization with reagents like formamide (B127407) or orthoformates. researchgate.net

Table 5: Derivatization Strategies for 3-Aminopyrroles

| Starting Group | Reagents | Intermediate/Product Group | Application |

| Primary Amine (-NH₂) | NaNO₂, HCl | Diazonium Salt (-N₂⁺) | Introduction of various nucleophiles (Cl, Br, CN, OH). |

| Primary Amine (-NH₂) | Acetic Anhydride | Amide (-NHCOCH₃) | Protection of the amine, synthesis of bioactive amides. researchgate.net |

| Primary Amine (-NH₂) | α-Haloketones | N-Alkylated Intermediate | Thorpe-Ziegler cyclization to form substituted pyrroles. researchgate.net |

| Primary Amine (-NH₂) | Formamide | Fused Pyrimidine Ring | Synthesis of pyrrolo[3,2-d]pyrimidines. researchgate.net |

These strategies highlight the utility of the 3-amino group as a synthetic handle for building molecular complexity.

Comparative Reactivity Studies of 2,4-dimethyl-3-aminopyrrole Analogs

The reactivity of 1H-Pyrrol-3-amine, 2,4-dimethyl- can be better understood by comparing it with its structural analogs. The electronic nature of the substituents on the pyrrole ring significantly influences its reactivity in reactions like electrophilic aromatic substitution and cycloaddition.

Table 6: Comparative Reactivity of 3-Aminopyrrole Analogs

| Compound Name | Key Structural Difference | Predicted Reactivity towards EAS (vs. title compound) | Rationale |

| 1H-Pyrrol-3-amine, 2,4-dimethyl- | (Reference) Electron-donating methyl groups. | High | The -NH₂ and two -CH₃ groups are all activating, making the C-5 position highly nucleophilic. |

| Dimethyl 3-aminopyrrole-2,4-dicarboxylate sigmaaldrich.com | Electron-withdrawing ester groups at C-2 and C-4. | Significantly Lower | The two ester groups are strongly deactivating, withdrawing electron density from the ring and making it much less reactive towards electrophiles. |

| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine mdpi.com | The amine is on an oxadiazole ring attached to the pyrrole nitrogen. The pyrrole itself is 2,5-dimethyl substituted. | N/A (EAS on pyrrole) | The pyrrole ring is N-substituted, which alters its reactivity profile. The 2,5-dimethyl substitution pattern leaves the C-3 and C-4 positions available for EAS, which would be activated by the methyl groups. |

| 1H-Pyrrol-3-amine | Lacks the two methyl groups. | Lower | The absence of the two electron-donating methyl groups results in a less electron-rich pyrrole ring compared to the title compound. |

In the case of Dimethyl 3-aminopyrrole-2,4-dicarboxylate, the strong deactivating effect of the carboxylate groups would make electrophilic substitution at C-5 extremely difficult. sigmaaldrich.com Conversely, the electron-donating methyl groups in 1H-Pyrrol-3-amine, 2,4-dimethyl- render its C-5 position highly susceptible to electrophilic attack. This comparison underscores the profound impact that substituents have on the chemical behavior of the pyrrole core, allowing for the fine-tuning of reactivity for specific synthetic applications.

Comprehensive Spectroscopic and Analytical Characterization of 1h Pyrrol 3 Amine, 2,4 Dimethyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the characterization of organic molecules, offering deep insights into the chemical environment of individual atoms. For pyrrole (B145914) derivatives, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

¹H NMR Chemical Shift Analysis of 1H-Pyrrol-3-amine, 2,4-dimethyl- and Related Pyrroles

Proton NMR (¹H NMR) provides information on the electronic environment of hydrogen atoms within a molecule. In pyrrole and its derivatives, the chemical shifts of the ring protons are indicative of the substituent effects. The α-protons of pyrrole are typically found at lower fields compared to the β-protons due to the aromatic nature of the ring. ipb.pt The chemical shifts are also sensitive to the solvent used. ipb.pt

For substituted pyrroles, such as 2,4-dimethyl-1H-pyrrole, the methyl groups introduce changes to the electron density of the pyrrole ring, influencing the chemical shifts of the remaining ring protons. nih.govspectrabase.comnist.gov In the case of 2,4-dimethyl-3-ethyl-1H-pyrrole, the signals for the methyl and ethyl protons can be clearly assigned. chemicalbook.com The presence of an amino group, as in 1H-Pyrrol-3-amine, 2,4-dimethyl-, is expected to further influence the chemical shifts of the pyrrole ring protons. The amino group protons themselves would appear as a distinct signal, often broad, with a chemical shift dependent on solvent and concentration.

Table 1: Representative ¹H NMR Chemical Shifts for Pyrrole Derivatives

| Compound | Solvent | Proton | Chemical Shift (ppm) |

| Pyrrole | CDCl₃ | NH | 8.107 |

| α-H | 6.737 | ||

| β-H | 6.235 | ||

| 2,4-Dimethylpyrrole (B27635) | CDCl₃ | NH | ~7.3 |

| H-3/H-5 | ~6.4, ~5.8 | ||

| CH₃ | ~2.2, ~2.0 | ||

| 2,4-Dimethyl-3-ethyl-1H-pyrrole | - | NH | 7.0 |

| H-5 | 6.361 | ||

| CH₂ (ethyl) | 2.38 | ||

| CH₃ (at C-2) | 2.158 | ||

| CH₃ (at C-4) | 2.031 | ||

| CH₃ (ethyl) | 1.081 |

Note: Data is compiled from various sources and may represent approximate values. Specific chemical shifts can vary based on experimental conditions.

¹³C NMR Spectroscopic Investigations of Pyrrole Derivatives

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. researchgate.net In pyrrole, the α-carbons resonate at a lower field than the β-carbons. Substituents on the pyrrole ring cause predictable shifts in the ¹³C NMR spectrum, which can be used for structural assignment. For instance, the introduction of methyl groups at the C-2 and C-4 positions in 2,4-dimethyl-1H-pyrrole leads to characteristic signals for the methyl carbons and shifts in the signals of the ring carbons. nih.govacgpubs.org The presence of an amino group at the C-3 position in 1H-Pyrrol-3-amine, 2,4-dimethyl- would significantly impact the chemical shift of C-3, as well as the adjacent C-2 and C-4 carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for Pyrrole Derivatives

| Compound | Solvent | Carbon | Chemical Shift (ppm) |

| Pyrrole | - | C-α | 118.5 |

| C-β | 108.2 | ||

| 2,4-Dimethyl-1H-pyrrole | - | C-2, C-4 | ~125, ~116 |

| C-3, C-5 | ~106, ~105 | ||

| CH₃ | ~13, ~12 | ||

| 2,4-Dimethyl-3-ethyl-1H-pyrrole | - | C-2 | 124.9 |

| C-4 | 116.1 | ||

| C-3 | 115.6 | ||

| C-5 | 115.1 | ||

| CH₂ (ethyl) | 17.3 | ||

| CH₃ (at C-2) | 12.9 | ||

| CH₃ (at C-4) | 12.7 | ||

| CH₃ (ethyl) | 15.6 |

Note: Data is compiled from various sources and may represent approximate values. Specific chemical shifts can vary based on experimental conditions. chemicalbook.comchemicalbook.com

¹⁵N NMR Applications in Pyrrole Amine Characterization

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for characterizing nitrogen-containing compounds, including pyrrole amines. researchgate.net The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom. usn.noresearchgate.net For pyrroles, the nitrogen chemical shift provides information about the degree of electron delocalization and substitution on the ring. In 1H-Pyrrol-3-amine, 2,4-dimethyl-, two distinct ¹⁵N signals would be expected: one for the pyrrole ring nitrogen and another for the exocyclic amino group. The chemical shift of the pyrrole nitrogen would be influenced by the methyl substituents, while the amino nitrogen's chemical shift would provide insight into its hybridization and local electronic environment. ¹⁵N NMR can be particularly useful in studying protonation equilibria and hydrogen bonding involving the nitrogen atoms. researchgate.net

Two-Dimensional NMR Techniques for Structure Elucidation of Heterocycles

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex spectra of substituted heterocycles. researchgate.netnih.govyoutube.com Experiments like COSY (Correlation Spectroscopy) establish proton-proton couplings, helping to identify adjacent protons in the pyrrole ring. youtube.com HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR spectra. ipb.ptoxinst.com For more complex structural analysis, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable, as it reveals long-range couplings between protons and carbons (typically over two or three bonds), which helps to piece together the entire molecular structure, including the placement of substituents. ipb.ptoxinst.com These techniques would be crucial for confirming the substitution pattern of 1H-Pyrrol-3-amine, 2,4-dimethyl- and for the complete assignment of all proton and carbon signals. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. spectroscopyonline.comyoutube.comfrontiersin.orgnih.gov Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for identifying the presence of specific bonds. youtube.com

In the context of 1H-Pyrrol-3-amine, 2,4-dimethyl-, IR and Raman spectra would reveal key features:

N-H Stretching: The pyrrole N-H bond and the amino N-H bonds will exhibit characteristic stretching vibrations. The pyrrole N-H stretch typically appears as a sharp band, while the amino group usually shows two bands for the symmetric and asymmetric stretches. For a related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine, characteristic bands for the NH₂ group were observed at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.comresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations of the pyrrole ring and aliphatic C-H stretching of the methyl groups will be present.

C=C and C-N Stretching: Vibrations corresponding to the stretching of the carbon-carbon and carbon-nitrogen bonds within the pyrrole ring will appear in the fingerprint region.

N-H Bending: The bending vibrations of the N-H bonds will also be observable.

The combination of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other, which is governed by the selection rules of each method. youtube.com

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. researchgate.net For 1H-Pyrrol-3-amine, 2,4-dimethyl- (C₆H₁₀N₂), the molecular ion peak in the mass spectrum would correspond to its molecular weight. nih.govnist.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. mdpi.com The fragmentation of pyrrole derivatives in the mass spectrometer often involves characteristic losses. For instance, the fragmentation of 5-substituted 1H-tetrazole derivatives, which also contain a nitrogen heterocycle, shows characteristic losses of HN₃ and N₂ molecules. lifesciencesite.com In the case of 1H-Pyrrol-3-amine, 2,4-dimethyl-, potential fragmentation pathways could involve the loss of a methyl radical (CH₃), hydrogen cyanide (HCN), or other small neutral molecules. The analysis of these fragmentation patterns can provide valuable information for confirming the structure of the molecule. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For derivatives of 1H-Pyrrol-3-amine, 2,4-dimethyl-, this method provides precise data on bond lengths, bond angles, and crystal packing, which are crucial for understanding their structure-property relationships.

The synthesis of N-substituted pyrroles can be achieved through the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. mdpi.com The resulting crystal structures can be determined by single-crystal X-ray diffraction, providing definitive proof of their molecular architecture. mdpi.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(2) |

| b (Å) | 11.456(2) |

| c (Å) | 13.789(3) |

| β (°) | 109.54(3) |

| Volume (ų) | 1504.1(5) |

| N1–C2 (Å) | 1.382(1) |

| N1–C5 (Å) | 1.385(1) |

| C2–N1–C5 (°) | 109.85(6) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For pyrrole derivatives, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, primarily through π → π* transitions. The position (λmax) and intensity of these absorption bands are sensitive to the molecular structure, including the nature and position of substituents on the pyrrole ring.

The electronic absorption spectra of N-substituted pyrroles have been studied to understand the resonance interaction between the pyrrole and substituent moieties. scispace.com For instance, in 2,5-dimethylpyrrole, a broad and structured spectrum is observed between 36,000 and 42,500 cm⁻¹ (approximately 235-278 nm), which is attributed to vibronic transitions to the ¹B₂ (ππ*) state. nih.gov The introduction of an amino group at the 3-position, as in 1H-Pyrrol-3-amine, 2,4-dimethyl-, is expected to act as an auxochrome, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift) and increasing the absorption intensity.

Studies on other pyrrole derivatives have shown characteristic absorption peaks. For example, polypyrrole (PPy) thin films exhibit an absorption peak around 446 nm (2.77 eV). scirp.org In some cases, multiple absorption bands are observed, such as in certain pyrrole alkaloid derivatives which show peaks around 320 nm. researchgate.netresearchgate.net The specific λmax for 1H-Pyrrol-3-amine, 2,4-dimethyl- would depend on the solvent and the electronic effects of the dimethyl and amine substituents.

| Compound/Derivative | λmax (nm) | Transition Type | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrrole | 235-278 | π → π* (¹B₂) | nih.gov |

| Polypyrrole (PPy) Film | 446 | π → π | scirp.org |

| Pyrrole Alkaloid Derivative | ~320 | π → π | researchgate.netresearchgate.net |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Composition of Pyrrole Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the characterization of thin films and modified surfaces. For derivatives of 1H-Pyrrol-3-amine, 2,4-dimethyl-, especially when polymerized, XPS provides critical information about the surface chemistry.

In the analysis of polypyrrole (PPy) films, XPS is used to identify the constituent elements and their chemical environments. dtic.milnih.gov The high-resolution C 1s and N 1s spectra are of particular interest. The C 1s spectrum can be deconvoluted to identify carbon atoms in different chemical states, such as C-C, C-H, C-N, and C=C bonds. The N 1s spectrum is crucial for understanding the state of the nitrogen atoms in the polymer chain. researchgate.net For instance, in conducting PPy, the N 1s spectrum can show peaks corresponding to neutral nitrogen and positively charged nitrogen (N⁺), which is indicative of doping. nih.gov The ratio of these species can be correlated with the electrical conductivity of the film. nih.gov

Furthermore, XPS can be used to study the incorporation of dopant ions into the polymer matrix and to analyze the chemical changes that occur during electrochemical processes or upon exposure to different environments. acs.orgacs.org

| Element (Orbital) | Approximate Binding Energy (eV) | Chemical State Information |

|---|---|---|

| C 1s | ~285 | Main chain carbon (C-C, C-H, C=C) |

| N 1s | ~398 | Neutral nitrogen in the pyrrole ring |

| N 1s (N⁺) | ~402 | Positively charged (oxidized) nitrogen |

| O 1s | ~531 | Surface oxidation or contaminants |

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Advanced chromatographic techniques are essential for the separation, identification, and quantification of 1H-Pyrrol-3-amine, 2,4-dimethyl- and its derivatives, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.

High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC with UV detection is a common approach for the analysis of pyrrole-containing compounds. nih.govpensoft.net In this method, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The development of an HPLC method involves optimizing parameters such as the mobile phase composition (e.g., a mixture of acetonitrile (B52724) and an aqueous buffer), flow rate, and column temperature to achieve good separation and peak shape. pensoft.net For amino-substituted pyrroles, derivatization with a suitable reagent can be employed to enhance their detectability. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for volatile and thermally stable compounds. The sample is vaporized and separated in the GC column, and the eluted components are then ionized and detected by the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the analyte. nih.gov This allows for highly specific and sensitive detection and identification. Predicted GC-MS data for compounds structurally related to 1H-Pyrrol-3-amine, 2,4-dimethyl- can serve as a guide for method development and interpretation of experimental results. hmdb.cahmdb.ca

| Technique | Parameter | Typical Conditions | Reference |

|---|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 mm x 15.0 cm) | nih.gov |

| Mobile Phase | Gradient of acetonitrile and 0.1% acetic acid | nih.gov | |

| Flow Rate | 1.0 mL/min | nih.govpensoft.net | |

| Detection | UV at a specific wavelength (e.g., 310 nm) | nih.gov | |

| GC-MS | Column | Capillary column (e.g., DB-5ms) | - |

| Carrier Gas | Helium | - | |

| Ionization | Electron Ionization (EI) at 70 eV | hmdb.ca |

Theoretical and Computational Chemistry Approaches for 1h Pyrrol 3 Amine, 2,4 Dimethyl

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. researchgate.netacs.org DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and calculate various electronic parameters that govern a molecule's reactivity. acs.orgnih.gov These studies provide a foundational understanding of the electron distribution and energy levels within 1H-Pyrrol-3-amine, 2,4-dimethyl-.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are crucial in determining the chemical reactivity and stability of a molecule. researchgate.netnih.gov

The HOMO represents the ability of a molecule to donate electrons, characterizing its nucleophilicity. Conversely, the LUMO indicates the ability to accept electrons, defining its electrophilicity. youtube.com A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. nih.gov For pyrrole (B145914) derivatives, FMO analysis helps to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | -6.4559 | -1.6351 | 4.8208 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled and empty orbitals, which can be quantified as stabilization energies. acadpubl.eu This analysis helps in understanding hyperconjugative interactions and the stability they impart to the molecule. acadpubl.eu

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netproteopedia.org The MEP map displays different colors to represent varying electrostatic potential values on the molecular surface. researchgate.net

Typically, red and orange regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.netnih.gov For 1H-Pyrrol-3-amine, 2,4-dimethyl-, the MEP surface would likely show a negative potential around the nitrogen atom of the pyrrole ring and the amino group, making these sites attractive for electrophiles.

Conceptual DFT Descriptors for Reactivity Prediction

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. nih.gov These descriptors, such as electronegativity (χ), chemical hardness (η), and softness (S), are derived from the energies of the frontier molecular orbitals. nih.gov

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A higher value indicates greater stability. nih.gov

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

These descriptors provide a quantitative measure of the reactivity and stability of 1H-Pyrrol-3-amine, 2,4-dimethyl-, allowing for comparisons with other related compounds. researchgate.net

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Softness (S) | 1 / η |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving pyrrole derivatives. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathways.

Transition State Characterization and Reaction Barrier Calculation

A critical aspect of mechanistic studies is the characterization of transition states and the calculation of reaction barriers (activation energies). The transition state represents the highest energy point along the reaction coordinate, and its structure provides valuable insights into the bond-forming and bond-breaking processes.

For reactions involving 1H-Pyrrol-3-amine, 2,4-dimethyl-, such as electrophilic substitution or condensation reactions, computational methods can be used to locate the transition state structures. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. For example, in the synthesis of substituted pyrroles, DFT calculations can help to propose a plausible reaction mechanism by identifying the intermediates and transition states involved in steps like nucleophilic attack and intramolecular cyclization. mdpi.com Thermodynamic calculations, such as the change in Gibbs free energy (ΔG°), can further predict the spontaneity of reaction steps. nih.gov

Solvent Effects on Reaction Mechanisms

The synthesis of N-substituted pyrroles is also influenced by the solvent. While some methods are solvent-free, others utilize solvents like acetonitrile (B52724) or N-methyl pyrrolidone (NMP). nih.govrsc.org The choice of solvent can be critical for achieving high yields and selectivity in reactions such as the Paal-Knorr synthesis of pyrroles. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations of Pyrrole Systems

Conformational analysis is crucial for understanding the three-dimensional structure and stability of pyrrole systems. lumenlearning.com The pyrrolidine (B122466) ring in proline, a related five-membered nitrogen-containing ring, is known to exist in two primary puckered forms: Cγ-exo and Cγ-endo. nih.gov The preferred conformation can be controlled by substituents on the ring. nih.gov For example, sterically demanding groups like a tert-butyl group at the C-4 position strongly favor a pseudoequatorial orientation, influencing the ring's pucker. nih.gov

In 2-acylpyrroles, two stable rotameric forms, syn and anti, are predicted by Density Functional Theory (DFT) calculations. longdom.org The tendency of these molecules to form doubly hydrogen-bonded cyclic dimers stabilizes the syn-conformation. longdom.org Molecular dynamics simulations and conformational analysis help in understanding these preferences and the spatial arrangement of substituents. lumenlearning.comlibretexts.org

Spectroscopic Property Prediction and Validation (e.g., NMR Chemical Shifts, UV-Vis)

Computational methods are widely used to predict and validate the spectroscopic properties of pyrrole derivatives, such as NMR chemical shifts and UV-Vis absorption spectra.

NMR Spectroscopy: The 1H and 13C NMR spectra of pyrrole derivatives can be complex, but computational analysis aids in the assignment of signals. For new pyrrole derivatives, the characteristic signals of the pyrrole ring protons and carbons can be identified and compared with calculated values. nih.govmdpi.com For example, in some substituted pyrroles, the C-3, C-4, and C-5 carbons of the pyrrole core appear in specific regions of the 13C-NMR spectrum. nih.govmdpi.com Theoretical calculations have been used to study the conformational stability of pyrrol-2-yl chloromethyl ketones, where two stable conformations (s-cis and s-trans) were identified in solution. rsc.org

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is a common method for predicting UV-Vis spectra. nih.govresearchgate.net The absorption bands in the UV-Vis spectrum of pyrrole are attributed to π-π* transitions. researchgate.net The functional groups attached to the pyrrole ring can influence the optical properties, which can be studied using UV-Vis absorbance spectroscopy. kennesaw.edu Computational tools can predict these spectra from the molecule's structure alone, providing a valuable method for identifying reaction products. nih.gov

Below is a table summarizing typical experimental and computationally predicted spectroscopic data for substituted pyrroles.

| Spectroscopic Technique | Observed Data (Typical Ranges) | Computational Prediction Methods |

| ¹H NMR | Pyrrole ring protons: δ 6.0-7.5 ppm | DFT, ab initio methods |

| ¹³C NMR | Pyrrole ring carbons: δ 100-140 ppm | DFT, ab initio methods |

| UV-Vis | π-π* transitions: 200-300 nm | TD-DFT |

| IR | N-H stretch: 3300-3500 cm⁻¹ | DFT |

Quantum Chemical Studies of Protonation Equilibria and Basicity

Quantum chemical calculations are instrumental in understanding the protonation equilibria and basicity of pyrrole derivatives. High-level ab initio and DFT calculations can be used to analyze the gas-phase basicity of these compounds. researchgate.net Studies have shown that while pyrrole itself acts as a carbon base in the gas phase, the introduction of certain substituents, like nitro groups, can lead to protonation on the substituent instead. researchgate.net

Computational studies can also elucidate the electronic properties that govern basicity. Natural bond orbital (NBO) analysis, for instance, can evaluate orbital stability and charge transfer within the molecule. researchgate.net The HOMO-LUMO energy gap is another key parameter derived from quantum chemical calculations that helps in determining the chemical reactivity and stability of pyrrole derivatives. researchgate.net

Applications and Advanced Synthetic Utility of 1h Pyrrol 3 Amine, 2,4 Dimethyl in Complex Molecule Synthesis

Role as a Building Block in Heterocyclic Synthesis

The inherent reactivity of the pyrrole (B145914) ring and the nucleophilicity of the amino group in 1H-Pyrrol-3-amine, 2,4-dimethyl- make it a key starting material for the synthesis of various heterocyclic compounds. This is particularly evident in the construction of fused pyrrole derivatives and its incorporation into larger, multicyclic systems.

Synthesis of Fused Pyrrole Derivatives (e.g., Pyrrolo[3,2-d]pyrimidines)

Pyrrolo[3,2-d]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their presence in biologically active natural products and synthetic pharmaceuticals. These scaffolds are often found in nucleoside analogues and kinase inhibitors. The synthesis of these molecules can be efficiently achieved through domino reactions involving substituted pyrroles.

A notable method involves a domino C-N coupling/hydroamination reaction to produce pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. beilstein-journals.orgnih.gov This process typically starts with the synthesis of an alkynylated uracil (B121893) derivative, which then undergoes cyclization with an amine. While the provided research primarily details the reaction with anilines, the fundamental methodology highlights the potential for using aminopyrroles like 1H-Pyrrol-3-amine, 2,4-dimethyl- to access this privileged scaffold. The reaction conditions are optimized using a palladium catalyst, such as Pd(OAc)₂, and a phosphine (B1218219) ligand, like DPEphos, in a suitable solvent like DMA at elevated temperatures. beilstein-journals.orgbeilstein-journals.org The choice of substituents on the pyrrole and the reacting partner can influence the electronic and photophysical properties of the resulting fused system. beilstein-journals.orgbeilstein-journals.org

Another approach to pyrrolo[3,2-d]pyrimidines involves a one-pot, three-component reaction. For instance, the reaction of 6-aminouracil, arylglyoxals, and 4-hydroxycoumarin (B602359) using L-proline as an organocatalyst can yield these derivatives. researchgate.net This highlights the versatility of multicomponent reactions in constructing complex heterocyclic systems from simple precursors.

Incorporation into Multicyclic Scaffolds

The utility of aminopyrrole derivatives extends to the synthesis of more complex, multicyclic scaffolds. These larger structures are often of interest in medicinal chemistry and materials science. The principles of tandem reactions and multicomponent reactions are frequently employed to build these intricate architectures efficiently.

For example, a Tf₂O-mediated tandem synthesis allows for the construction of tetrahydropyrroloquinazolines from amino amides and aldehydes in a single pot. nih.gov This reaction assembles both heterocyclic rings of the scaffold simultaneously. By using a starting material with a pyrrolidine (B122466) ring, this method can be adapted to incorporate the pyrrole nucleus into a larger fused system. The versatility of this approach allows for the creation of diverse fused cycloalkyl and bicyclic ring systems. nih.gov

Furthermore, the Ugi multicomponent reaction provides a powerful tool for generating scaffold diversity. nih.gov By reacting an amine, an oxo component, an isocyanide, and an acid, complex molecular frameworks can be assembled in a single step. The use of a pyrrole-containing amine in such a reaction would directly incorporate the pyrrole moiety into a larger, often drug-like, scaffold.

Catalytic Roles of 1H-Pyrrol-3-amine, 2,4-dimethyl- Analogues

While 1H-Pyrrol-3-amine, 2,4-dimethyl- itself is primarily used as a building block, its structural motifs are found in molecules that exhibit catalytic activity. These analogues play significant roles in both organocatalysis and as ligands in metal-catalyzed reactions.

Organocatalysis in Organic Reactions

Pyrrole-based structures are integral to the design of certain organocatalysts. For instance, chiral bifunctional amine-thioureas incorporating a pyrrole moiety have been successfully employed in the asymmetric Henry reaction of 1H-pyrrole-2,3-diones. nih.govnih.gov These catalysts utilize multiple hydrogen-bond donors to control the stereochemistry of the reaction, leading to the formation of valuable β-nitroalcohols with quaternary stereocenters. nih.gov The pyrrole skeleton is a common feature in many biologically active molecules, and the development of catalytic asymmetric methods to access substituted pyrroles is of great interest. nih.gov

The mechanism of such organocatalytic reactions often involves the formation of an enamine intermediate, a concept central to proline catalysis. acs.org Computational studies have elucidated the transition states of these reactions, highlighting the importance of hydrogen bonding and steric interactions in determining the stereochemical outcome. acs.org

Ligand Design for Metal-Catalyzed Processes

The nitrogen atom of the pyrrole ring and the exocyclic amine group in 1H-Pyrrol-3-amine, 2,4-dimethyl- provide excellent coordination sites for metal ions. This makes pyrrole-containing molecules attractive candidates for ligand design in metal-catalyzed processes.

N,P-donor ligands incorporating a pyrrole backbone have been synthesized and used to create aluminum dimethyl and dihydride complexes. acs.org The coordination mode of these ligands can be controlled by altering their steric bulk, which in turn can influence the reactivity of the metal center. acs.org These aluminum dihydride complexes have shown preliminary activity as catalysts in the hydroboration of alkynes. acs.org

The synthesis of these ligands often involves the reaction of a lithiated pyrrole derivative with a suitable phosphorus-containing electrophile. The resulting ligands can then be complexed with a variety of metal precursors, such as dimethylaluminum chloride or lithium aluminum hydride. acs.org

Precursors for Advanced Materials (e.g., Conducting Polymer Films)